4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide
Overview
Description
4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the piperazine derivative with 4-chlorophenyl isothiocyanate under appropriate conditions.
Addition of the Cyclopropyl Group: The cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Cyclopropylamine, various amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isothiocyanate: Shares the 4-chlorophenyl group but differs in its functional groups and overall structure.
4-Chlorophenyl azide: Contains the 4-chlorophenyl group and an azide functional group, used in different chemical reactions.
4-Chlorophenyl phosphorodichloridate: Another compound with the 4-chlorophenyl group, used as a phosphorylation agent.
Uniqueness
4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide is unique due to its combination of the piperazine ring, 4-chlorophenyl group, and cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c15-11-1-5-13(6-2-11)17-7-9-18(10-8-17)14(19)16-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSFMLAWQRZXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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